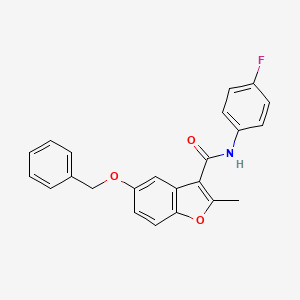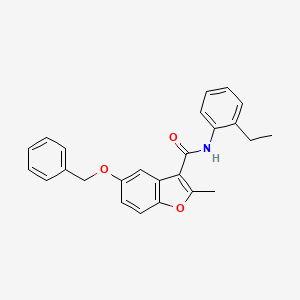
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide (NCEMBC) is an organic compound that has been studied for its potential applications in scientific research. NCEMBC is a member of the benzofuran family of compounds, which has been studied for its potential therapeutic effects. NCEMBC has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments. This compound has been found to have potential therapeutic effects, and has been studied for its potential use in cancer research, as well as in the study of neurological disorders. This compound has also been studied for its potential use in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is not fully understood. However, it is believed that this compound binds to certain receptors in the body, which results in a cascade of biochemical and physiological effects. This compound has been found to activate certain enzymes and proteins, which results in a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects. This compound has also been found to have neuroprotective effects, and has been studied for its potential use in the treatment of neurological disorders. This compound has also been found to have analgesic effects, and has been studied for its potential use in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and is stable enough to be stored for long periods of time. This compound is also non-toxic, and can be easily administered to laboratory animals. However, this compound is not without its limitations. This compound is not water-soluble, and must be dissolved in a solvent such as ethanol before it can be administered. Additionally, this compound is not easily absorbed by the body, and must be administered in high doses to achieve its desired effects.
Direcciones Futuras
There are several potential future directions for the study of N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide. This compound could be further studied for its potential use in the treatment of cancer, neurological disorders, and pain. This compound could also be studied for its potential use in drug metabolism and pharmacokinetics. Additionally, this compound could be studied for its potential use as an anti-inflammatory, anti-oxidant, and neuroprotective agent. Finally, this compound could be studied for its potential use in the development of new therapeutic agents.
Métodos De Síntesis
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide can be synthesized by a multi-step process. The first step involves the reaction of 4-chlorophenylacetic acid and ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-chlorobenzyl acetoacetate. The second step involves the reaction of 4-chlorobenzyl acetoacetate with methylbenzofuran in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-3-22-14-8-9-16-15(10-14)17(11(2)23-16)18(21)20-13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQQQBIYDVRFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate](/img/structure/B6544868.png)
![ethyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate](/img/structure/B6544873.png)
![N-(4-acetylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544881.png)
![N-(4-acetamidophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544888.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544900.png)
![4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzamide](/img/structure/B6544901.png)
![5-ethoxy-1,6-dimethyl-3-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544906.png)
![N-(3-chloro-4-methylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544935.png)
![3-[(4-bromophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544942.png)
![3-[(3,4-dichlorophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544943.png)
![5-ethoxy-1-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544946.png)


